molecular formula C14H10N2O3S B217063 Obelmycin F CAS No. 107826-16-4

Obelmycin F

Cat. No. B217063
CAS RN: 107826-16-4
M. Wt: 787.8 g/mol
InChI Key: HLNBIKIAALFYJX-UHFFFAOYSA-N
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Description

Obelmycin F is a natural product that belongs to the family of anthracycline antibiotics. It is derived from the fermentation of Streptomyces bacteria and is known for its potent anti-tumor properties. Obelmycin F has been the subject of extensive research due to its potential use in cancer treatment.

Scientific Research Applications

1. Cytotoxic and Antimicrobial Properties

  • Obelmycin F, along with other obelmycins (A, D, E, and G), was discovered as a new anthracycline antibiotic from the culture broth of a variant strain of beta-rhodomycin-producing Streptomyces violaceus A262. These compounds, identified as beta-isorhodomycinone glycosides and gamma-isorhodomycinone glycosides, have been studied for their in vitro cytotoxicity against murine leukemic L1210 cell culture and their antimicrobial activities, in comparison with other known anthracyclines (Johdo et al., 1991).

2. Role in Inducing Pulmonary Fibrosis

  • Although not directly related to Obelmycin F, related compounds like Bleomycin (BLM) are known for their role in inducing lung fibrosis. BLM's severe adverse effect is lung toxicity, leading to the remodeling of lung architecture and rapid loss of pulmonary function. Understanding BLM's mechanisms could provide insights into the cellular responses and toxicities of similar compounds like Obelmycin F (V. Della Latta et al., 2015).

3. DNA Binding and Cleavage Activities

  • Studies on bleomycins, which share structural similarities with obelmycins, indicate that these compounds are involved in the oxidative cleavage of DNA and possibly RNA degradation. The binding selectivity of these compounds to DNA, a critical step preceding cleavage, has been a subject of research. Insights from these studies can be relevant to understanding the interactions of Obelmycin F with DNA (Y. Akiyama et al., 2008).

4. Potential as Anticancer Drugs

  • Similar to other bleomycins, compounds like Obelmycin F hold potential as anticancer drugs due to their ability to cause DNA damage. The genotoxicity and DNA/chromosome damage induced by such compounds are of significant interest in cancer research and treatment (A. Bolzán & M. Bianchi, 2018).

5. Involvement in Cellular Transport Mechanisms

  • Research on bleomycin resistance in yeast has highlighted the role of membrane transport in drug resistance. Since obelmycins like Obelmycin F are structurally similar, understanding their transport mechanisms could be crucial for enhancing their therapeutic efficacy (Mustapha Aouida et al., 2004).

properties

CAS RN

107826-16-4

Product Name

Obelmycin F

Molecular Formula

C14H10N2O3S

Molecular Weight

787.8 g/mol

IUPAC Name

10-[4-(dimethylamino)-5-[4-hydroxy-5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-1,4,6,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C40H53NO15/c1-7-40(50)13-12-19-28(34(47)32-31(33(19)46)35(48)29-22(43)8-9-23(44)30(29)36(32)49)39(40)56-26-14-20(41(5)6)37(17(3)52-26)55-27-15-24(45)38(18(4)53-27)54-25-11-10-21(42)16(2)51-25/h8-9,16-18,20-21,24-27,37-39,42-47,50H,7,10-15H2,1-6H3

InChI Key

HLNBIKIAALFYJX-UHFFFAOYSA-N

SMILES

CCC1(CCC2=C(C1OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)OC5CCC(C(O5)C)O)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)O

Canonical SMILES

CCC1(CCC2=C(C1OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)OC5CCC(C(O5)C)O)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)O

synonyms

obelmycin F

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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